7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester
Description
Chemical Structure: The compound features a bicyclo[2.2.1]heptane core with a nitrogen atom at the 7-position and two ethyl ester groups at the 2- and 7-carboxylic acid positions. This structure confers rigidity and stereochemical constraints, making it valuable in medicinal chemistry for designing conformationally restricted analogues .
Structure
3D Structure
Properties
IUPAC Name |
diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-16-11(14)9-7-8-5-6-10(9)13(8)12(15)17-4-2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFIUWWSZYLHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201973 | |
| Record name | 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249291-85-8 | |
| Record name | 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249291-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester (commonly referred to as diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with two ethyl ester groups attached to the dicarboxylic acid moiety. Its molecular formula is , and it has a molecular weight of 254.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 254.29 g/mol |
| CAS Number | 910332-68-2 |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds similar to 7-azabicyclo[2.2.1]heptane derivatives exhibit significant biological activities, particularly as enzyme inhibitors and in modulating neurotransmitter systems.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the most notable activities associated with this class of compounds is the inhibition of DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. In a study evaluating related compounds, it was found that certain derivatives exhibited IC50 values as low as nM, indicating potent inhibitory activity against DPP-4 .
Mechanism of Action:
The mechanism by which these compounds inhibit DPP-4 involves interaction with key residues in the enzyme's active site, leading to enhanced insulin secretion and reduced blood glucose levels.
Neurotransmitter Modulation
Another area of interest is the modulation of neurotransmitter systems. Bicyclic amines have been shown to interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.
Case Studies
Several studies have explored the biological implications of bicyclic compounds similar to diethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate:
- Type 2 Diabetes Mellitus:
- Cognitive Enhancement:
- Anticancer Activity:
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 265.29 g/mol (estimated)
- Physical Properties: Predicted boiling point of ~234.1°C (based on monoester analogue data) and pKa ~9.96 (reflecting the basicity of the azabicyclo nitrogen) .
Applications : Primarily used as an intermediate in synthesizing bioactive molecules, such as nicotinic acetylcholine receptor (nAChR) modulators like ABT-418 analogues .
Comparative Analysis with Structural Analogues
Comparison of Structural and Physicochemical Properties
Key Differences and Implications
Core Heteroatom :
- Nitrogen (Azabicyclo) : Enhances basicity (pKa ~9.96) and enables hydrogen bonding, critical for receptor interactions .
- Oxygen (Oxabicyclo) : Increases hydrophilicity and lacks basicity, as seen in Endothal, a herbicide .
Ester Groups :
- Diethyl Esters : Moderate lipophilicity balances solubility and permeability, ideal for prodrugs .
- tert-Butyl/Methyl Esters : Greater steric hindrance slows hydrolysis, enhancing metabolic stability .
- Benzyl Esters : Introduce aromaticity for π-π interactions but increase molecular weight .
Biological Activity: The azabicyclo core in ABT-418 analogues mimics nicotine’s conformation, improving nAChR selectivity . Endothal’s oxabicyclo structure lacks nitrogen-mediated bioactivity, limiting it to non-pharmacological uses .
Synthetic Utility :
Q & A
Basic: What are the established synthetic routes for 7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester?
Methodological Answer:
The synthesis typically involves cyclization and esterification steps. For example, bicyclic azabicyclo frameworks can be constructed via intramolecular [2+2] photocycloaddition or acid-catalyzed ring closure. A general approach involves reacting amidoximes with bicyclic anhydrides in superbasic media (e.g., NaOH/DMSO) to form the bicyclic core, followed by esterification with ethyl chloroformate . Characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry.
Advanced: How can stereochemical ambiguities in bicyclic derivatives be resolved experimentally?
Methodological Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) and vibrational circular dichroism (VCD) are effective for enantiomeric separation. For diastereomers, NOESY NMR can clarify spatial arrangements, while single-crystal X-ray diffraction provides definitive stereochemical assignments . Computational methods (DFT-based energy minimization) can predict stable conformers, guiding experimental validation .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify proton environments and carbonyl/ester groups. DEPT-135 distinguishes CH/CH groups.
- IR : Confirms ester C=O stretches (~1740 cm) and N-H vibrations (if present).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .
Advanced: How should researchers address contradictory data in reaction yields across studies?
Methodological Answer:
- Variable Control : Replicate experiments under identical conditions (solvent purity, temperature, catalyst batch).
- Mechanistic Probe : Use kinetic isotope effects or trapping experiments to identify rate-determining steps.
- In Situ Monitoring : Techniques like ReactIR or HPLC track intermediate formation, revealing side reactions or decomposition pathways .
Basic: What is the reactivity of this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Ester hydrolysis to dicarboxylic acid occurs via protonation of the carbonyl oxygen, increasing electrophilicity.
- Basic Conditions : Saponification of esters to carboxylates is common. In superbasic media (e.g., NaOH/DMSO), the bicyclic core may undergo ring-opening or rearrangement .
Advanced: What computational tools are suitable for modeling its conformational dynamics?
Methodological Answer:
- Molecular Mechanics (MMFF94) : Predicts low-energy conformers of the bicyclic framework.
- Quantum Mechanics (DFT/B3LYP) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.
- MD Simulations : Analyze solvent effects on stability using explicit solvent models (e.g., TIP3P water) .
Basic: What are its potential applications in medicinal chemistry?
Methodological Answer:
The rigid bicyclic structure serves as a scaffold for bioactive molecules. For example:
- Neurological Targets : Derivatives may modulate GABA receptors or monoamine transporters.
- Antimicrobials : Functionalization at the nitrogen or ester groups can enhance membrane permeability .
Advanced: How can reaction conditions be optimized for scale-up in academic settings?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify robust conditions.
- Green Chemistry Metrics : Assess atom economy and E-factor to minimize waste.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of esters.
- Storage : Inert atmosphere (N) at 4°C to prevent hydrolysis. Refer to SDS data for toxicity profiles .
Advanced: How can researchers integrate this compound into a broader theoretical framework?
Methodological Answer:
- Hyperconjugation Analysis : Study ester group effects on bicyclic ring strain using NBO calculations.
- Reactivity Databases : Cross-reference with analogous oxabicyclo systems to predict novel transformations .
- Biological Target Mapping : Use molecular docking (AutoDock Vina) to hypothesize binding modes for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
